N-4-Benzyloxyphenyl Isobutyrylacetamide
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Overview
Description
N-4-Benzyloxyphenyl Isobutyrylacetamide is a compound of interest due to its structural and functional properties, which may have implications in various chemical and pharmacological studies. While direct studies on this compound are limited, related research provides insights into its synthesis, structural analysis, and chemical behavior.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been utilized for cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to yield products that help understand the synthetic pathway that could be applicable to N-4-Benzyloxyphenyl Isobutyrylacetamide (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular geometry, bonding, and interactions within a compound. For compounds structurally related to N-4-Benzyloxyphenyl Isobutyrylacetamide, X-ray crystallography has provided detailed insights into their spatial arrangement and bonding patterns (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of benzoyl and acetamide groups can dictate the compound's behavior in synthetic pathways and its interactions with biological targets. These aspects are explored through reactions like the Bischler-Napieralski reaction, which plays a significant role in the synthesis of various related compounds (Browne, Skelton, & White, 1981).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are vital for understanding the compound's applicability in different contexts. While specific data on N-4-Benzyloxyphenyl Isobutyrylacetamide are not available, related research on compounds with benzoyl and acetamide groups provides a foundation for predicting its behavior (Kitano, Fukuyama, & Kuchitsu, 1973).
Scientific Research Applications
Environmental Degradation and Toxicity Studies
One significant area of research involving compounds similar to N-4-Benzyloxyphenyl Isobutyrylacetamide focuses on environmental degradation and toxicity. For instance, studies have investigated the advanced oxidation processes (AOPs) for degrading acetaminophen, a compound with a somewhat related structure, in aquatic environments. These processes generate a variety of by-products, whose biotoxicity and degradation pathways have been thoroughly evaluated. Research findings underscore the necessity of treating such compounds before release into the environment to mitigate ecosystem threats (Qutob et al., 2022).
Analytical Detection in Drug-Facilitated Crimes
Another crucial application is the development of bioanalytical procedures for detecting chemical agents in cases of drug-facilitated crimes. These procedures are instrumental in identifying a wide range of pharmaceuticals and substances, highlighting the importance of sensitive and specific analytical techniques in forensic toxicology (Kintz, 2007).
Novel Synthetic Opioids Surveillance
Research on the emergence of non-fentanil novel synthetic opioids, which include N-substituted benzamides and acetamides, is critical for monitoring and mitigating the public health impact of these substances. The surveillance of these compounds, known for their potent euphoric effects, is essential for early detection and risk assessment in the realm of substance abuse and toxicology (Sharma et al., 2018).
Therapeutic Innovations and Drug Development
The exploration of benzoxaborole compounds, including their synthesis and pharmacological applications, represents a burgeoning field of study. These compounds have demonstrated a broad spectrum of medicinal properties, leading to new classes of antibacterial, antifungal, and antiviral agents. The investigation into such derivatives underscores the continuous quest for novel therapeutic agents with enhanced efficacy and reduced side effects (Nocentini et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOXSZZTRPICC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443231 |
Source
|
Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-Benzyloxyphenyl Isobutyrylacetamide | |
CAS RN |
265989-30-8 |
Source
|
Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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